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Introduction

Echinenone, a naturally occurring ketocarotenoid, is a pigment found in a variety of organisms,
including cyanobacteria, algae, and marine invertebrates.[1] Structurally, it is a derivative of 3-
carotene with a ketone group at the 4-position of one of the [3-ionone rings. This structural
modification imparts unique physical and chemical properties to Echinenone, distinguishing it
from other carotenoids and contributing to its biological activities, which include antioxidant and
provitamin A functions. This technical guide provides a comprehensive overview of the physical
and chemical properties of Echinenone, detailed experimental protocols for its analysis, and a
summary of its biosynthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Echinenone are summarized in the
tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of Echinenone
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Property Value Reference
IUPAC Name B,B-Caroten-4-one [2]
Molecular Formula CaoHs40 [2][3]
Molecular Weight 550.86 g/mol [3]
Appearance Orange-red crystals [1]
Melting Point 178-180 °C [4]
Boiling Point 685.3 £ 25.0 °C (Predicted) [4]
Density 1.0+ 0.1 g/cm3 [3]

Freely soluble in carbon

disulfide, chloroform, benzene.
Solubility Slightly soluble in pyridine, [5][6]

ether. Practically insoluble in

methanol and water.

Table 2: Spectroscopic Properties of Echinenone
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Spectroscopic Technique

Key Data

Reference

UV-Vis Spectroscopy (Amax)

458 nm (in petroleum ether),
461 nm (in acetone), 461 nm
(in ethanol), 459 nm (in
hexane), 472-478 nm (in
chloroform), 472 nm (in
benzene), 476 nm (in DMSO)

Mass Spectrometry (APCI-
MS/MS)

Positive lon Mode: [M+H]* at
m/z 551. Key fragment ions at
m/z 495 ([MH-56]+), 459 ([MH-
92]*), and 203. Negative lon
Mode: [M]~ at m/z 550. Key
fragment ions at m/z 458 (loss
of toluene) and 444 (loss of

xylene).

NMR Spectroscopy (*H and
13C)

Detailed spectral data can be
found in specialized databases

and literature.

[7109][10]

Biosynthesis of Echinenone

Echinenone is synthesized from (-carotene through a ketolation reaction catalyzed by the

enzyme [-carotene ketolase, also known as CrtW or CrtO.[5][8][11] This enzyme introduces a

keto group at the C4 position of one of the [3-ionone rings of -carotene.
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Caption: Biosynthetic pathway of Echinenone from Geranylgeranyl pyrophosphate.

Experimental Protocols
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This section provides detailed methodologies for the extraction, purification, and analysis of
Echinenone, as well as protocols for assessing its biological activity.

Extraction and Purification Workflow

A general workflow for the extraction and purification of Echinenone from a biological matrix is
outlined below. The specific solvents and chromatographic conditions may need to be
optimized depending on the source material.
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Caption: General experimental workflow for Echinenone extraction and analysis.
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High-Performance Liquid Chromatography (HPLC-DAD)
Analysis

Objective: To separate and quantify Echinenone in a sample extract.

Instrumentation:

o HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).
e Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 pum).

Mobile Phase:

e A: Methanol/Water (98:2, v/v) with 0.1% formic acid.

e B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

Gradient Elution:

o Atypical gradient starts with a high percentage of mobile phase A, gradually increasing the
percentage of mobile phase B to elute the nonpolar carotenoids. An example gradient is as
follows:

o 0-15 min: 10% to 90% B

o 15-20 min: 90% B (isocratic)

o 20-25 min: 90% to 10% B

o 25-30 min: 10% B (isocratic)
Flow Rate: 1.0 mL/min
Detection:

o Diode array detector monitoring at the Amax of Echinenone (approximately 458-476 nm,
depending on the mobile phase composition). A full UV-Vis spectrum (200-600 nm) should
also be recorded to confirm peak identity.
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Sample Preparation:

e The dried extract is redissolved in a suitable solvent (e.g., MTBE or the initial mobile phase
composition) and filtered through a 0.22 pum syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of isolated Echinenone.
Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

e A purified and dried sample of Echinenone (typically 1-5 mg) is dissolved in a deuterated
solvent (e.g., CDCIs or CsDsN).

o Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

e 1H NMR: Standard proton NMR experiment.

e 13C NMR: Standard carbon NMR experiment, often with proton decoupling.

e 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish connectivity and
assign all proton and carbon signals.

Interpretation:

e The *H NMR spectrum will show characteristic signals for the methyl groups, the polyene
chain protons, and the protons on the ionone rings.

e The 3C NMR spectrum will show signals for all 40 carbon atoms, with the carbonyl carbon
appearing at a characteristic downfield shift (around 200 ppm).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of Echinenone for
identification and structural confirmation.

Instrumentation:

e Liquid chromatography system coupled to a mass spectrometer (LC-MS) with an
Atmospheric Pressure Chemical lonization (APCI) or Electrospray lonization (ESI) source. A
tandem mass spectrometer (MS/MS) is required for fragmentation analysis.

LC Conditions:
e Use the HPLC method described above.

MS Parameters (APCI):

lonization Mode: Positive and Negative

Corona Discharge Current: ~5 pA

Vaporizer Temperature: ~400 °C

Capillary Temperature: ~200 °C

Sheath and Auxiliary Gas (Nz2): Optimized for signal intensity.
Data Analysis:

 In positive ion mode, the protonated molecule [M+H]* is observed. Collision-induced
dissociation (CID) of this ion will produce characteristic fragment ions.

 In negative ion mode, the molecular anion [M]~ is observed, and its fragmentation provides
complementary structural information.

In Vitro Antioxidant Activity Assay (DPPH Radical
Scavenging)

Objective: To evaluate the free radical scavenging capacity of Echinenone.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Principle:

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a
maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a
hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine,
leading to a decrease in absorbance.

Reagents:

DPPH solution (e.g., 0.1 mM in methanol).

Echinenone solutions of varying concentrations in a suitable solvent (e.g., methanol or
ethanol).

Positive control (e.g., Ascorbic acid or Trolox).

Procedure:

Prepare a series of dilutions of the Echinenone sample and the positive control.
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

Add an equal volume of the sample or standard solution to the DPPH solution. A blank
containing only the solvent and DPPH is also prepared.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

Calculate the percentage of radical scavenging activity using the following formula:

o % Inhibition = [ (A_control - A_sample) / A_control ] * 100

o Where A_control is the absorbance of the blank and A_sample is the absorbance of the
sample.

The ICso value (the concentration of the sample required to scavenge 50% of the DPPH
radicals) can be determined by plotting the percentage of inhibition against the sample
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concentration.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide
Inhibition)

Objective: To assess the potential of Echinenone to inhibit the production of the pro-
inflammatory mediator nitric oxide (NO).

Cell Line:
 RAW 264.7 murine macrophage cell line.
Principle:

e Lipopolysaccharide (LPS) stimulates RAW 264.7 cells to produce nitric oxide (NO) via the
induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell
culture supernatant can be measured using the Griess reagent.

Reagents:

e RAW 264.7 cells.

e Cell culture medium (e.g., DMEM with 10% FBS).

o Lipopolysaccharide (LPS).

» Echinenone solutions (dissolved in DMSO and diluted in culture medium).

o Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-
naphthyl)ethylenediamine dihydrochloride in water).

Positive control (e.g., L-NAME or dexamethasone).

Procedure:

o Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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o Pre-treat the cells with various concentrations of Echinenone or the positive control for a
specified time (e.g., 1 hour).

o Stimulate the cells with LPS (e.g., 1 pg/mL) for 24 hours. A negative control group (untreated
cells) and a vehicle control group (DMSO) should be included.

 After incubation, collect the cell culture supernatant.

o To determine the NO concentration, mix equal volumes of the supernatant and Griess
reagent (prepared by mixing equal volumes of reagents A and B just before use).

¢ Incubate for 10-15 minutes at room temperature.
e Measure the absorbance at 540 nm.

e The concentration of nitrite (a stable product of NO) is determined from a standard curve
prepared with sodium nitrite.

o Acell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that
the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Biological Activity

Echinenone's biological activities are primarily attributed to its antioxidant properties and its
function as a provitamin A. As an antioxidant, Echinenone can quench reactive oxygen species
(ROS), thereby protecting cells from oxidative damage. This antioxidant capacity may indirectly
influence various signaling pathways that are sensitive to the cellular redox state, such as the
Nrf2-ARE pathway, which is a master regulator of the cellular antioxidant response.[12][13]

As a provitamin A, Echinenone can be converted to retinal and then to retinoic acid in the body.
Retinoic acid is a ligand for nuclear receptors, specifically the retinoic acid receptors (RARS)
and retinoid X receptors (RXRs).[14][15] These receptors act as transcription factors that
regulate the expression of a wide range of genes involved in cell growth, differentiation, and
development. Therefore, the biological effects of Echinenone can be mediated through both
direct antioxidant actions and through the modulation of gene expression via retinoid signaling
pathways. Further research is needed to fully elucidate the specific signaling cascades directly
modulated by Echinenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant
Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Separation and quantification of 15 carotenoids by reversed phase high performance
liquid chromatography coupled to diode array detection with isosbestic wavelength approach
- PubMed [pubmed.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]
. mdpi.com [mdpi.com]

. scielo.br [scielo.br]

. pubs.acs.org [pubs.acs.org]

. mdpi.com [mdpi.com]

© 00 N o o b

. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. youtube.com [youtube.com]

13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

14. [PDF] Both retinoic-acid-receptor- and retinoid-X-receptor-dependent signalling pathways
mediate the induction of the brown-adipose-tissue-uncoupling-protein-1 gene by retinoids. |
Semantic Scholar [semanticscholar.org]

15. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Echinenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199259#physical-and-chemical-properties-of-
echinenone]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1199259?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10967577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10967577/
https://www.mdpi.com/2227-9717/11/8/2248
https://pubmed.ncbi.nlm.nih.gov/22377469/
https://pubmed.ncbi.nlm.nih.gov/22377469/
https://pubmed.ncbi.nlm.nih.gov/22377469/
https://www.researchgate.net/figure/HPLC-DAD-chromatogram-with-a-C30-column-of-the-carotenoids-extracted-from-the-skin-of_fig2_49759584
https://www.mdpi.com/2297-8739/4/2/19
https://www.scielo.br/j/jbchs/a/bLvJb6GC4zbGjJqGw6QjmWG/?lang=en&format=pdf
https://pubs.acs.org/doi/pdf/10.1021/acs.jafc.6b04925?rand=kltp8jcl
https://www.mdpi.com/1422-0067/25/3/1744
https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_355587442
https://www.researchgate.net/publication/352416703_Antioxidant_activity_by_DPPH_assay_in_vitro_protocol
https://www.researchgate.net/figure/HPLC-DAD-chromatogram-of-carotenoids-in-Arthrospira-platensis-extract-Peaks-1_fig1_349448640
https://www.youtube.com/watch?v=-pH9SOB_R1Q
https://discovery.dundee.ac.uk/en/publications/studies-on-the-mechanism-of-anti-inflammatory-action-of-swietenin/
https://www.semanticscholar.org/paper/Both-retinoic-acid-receptor-and-signalling-pathways-Alvarez-Checa/2ae7e28493ee8ce82d91bfe918e6356a27120b2f
https://www.semanticscholar.org/paper/Both-retinoic-acid-receptor-and-signalling-pathways-Alvarez-Checa/2ae7e28493ee8ce82d91bfe918e6356a27120b2f
https://www.semanticscholar.org/paper/Both-retinoic-acid-receptor-and-signalling-pathways-Alvarez-Checa/2ae7e28493ee8ce82d91bfe918e6356a27120b2f
https://m.youtube.com/watch?v=XN_7iu9E2h8
https://www.benchchem.com/product/b1199259#physical-and-chemical-properties-of-echinenone
https://www.benchchem.com/product/b1199259#physical-and-chemical-properties-of-echinenone
https://www.benchchem.com/product/b1199259#physical-and-chemical-properties-of-echinenone
https://www.benchchem.com/product/b1199259#physical-and-chemical-properties-of-echinenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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